N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
The compound N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide features a pyridazine core substituted with a thioether-linked butyl chain terminating in a benzo[d][1,3]dioxol-5-ylmethylamino group. The pyridazine ring is further functionalized with a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[6-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-12-14-5-6-15-17(11-14)30-13-29-15)4-2-10-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,11H,2,4,10,12-13H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDUIUGWBFTXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety
- Pyridazine ring
- Furan derivative
- Carboxamide functional group
These structural features contribute to its potential interactions with biological targets, influencing various cellular processes.
Anticancer Properties
Research indicates that derivatives of benzo[d][1,3]dioxole and related compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar moieties can induce cytotoxicity in various cancer cell lines. In vitro investigations have demonstrated that specific structural modifications enhance the anticancer activity of these compounds.
Case Study: Cytotoxic Activity
A study investigated the cytotoxic effects of a series of synthesized compounds on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Among these, a compound structurally related to this compound showed promising results with IC50 values significantly lower than standard treatments like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound A | HCT-116 | 17.16 ± 1.54 |
The biological activity of this compound may involve:
- Enzyme Modulation : Interaction with specific enzymes that regulate cell proliferation and apoptosis.
- Receptor Binding : Affinity for receptors involved in signaling pathways related to cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Other Pharmacological Activities
Besides anticancer effects, compounds similar to this compound have been studied for their:
- Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.
- Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory mediators .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including:
- Formation of the benzo[d][1,3]dioxole derivative.
- Coupling with pyridazine and furan components.
- Characterization through techniques such as NMR and mass spectrometry to confirm structure and purity .
Interaction Studies
Recent studies have focused on the binding affinity of this compound to various molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Investigations into enzyme kinetics and receptor binding assays are ongoing.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Functional Groups
The compound shares structural motifs with several analogs documented in the literature:
Table 1: Structural Comparison with Analogs
Key Observations:
Core Heterocycles : The target compound’s pyridazine core is shared with 896054-33-4 and 923681-29-2, whereas AZ331 uses a 1,4-dihydropyridine scaffold. Pyridazine derivatives often exhibit enhanced metabolic stability compared to dihydropyridines .
Thioether Linkage : The thioether group in the target compound is conserved in AZ331 and pyridazine analogs (896054-33-4, 923681-29-2), suggesting a role in modulating electronic properties or binding interactions .
Benzodioxole Group: The benzo[d][1,3]dioxol-5-ylmethylamino moiety is structurally analogous to substituents in Compound 3 () and spirocyclic oxetanes (), which are associated with improved lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
